molecular formula C10H19NO3 B114815 (1S,2S)-trans-N-Boc-2-aminocyclopentanol CAS No. 145106-43-0

(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Cat. No.: B114815
CAS No.: 145106-43-0
M. Wt: 201.26 g/mol
InChI Key: CGZQRJSADXRRKN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a chiral compound with significant importance in organic chemistry. The compound features a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structure imparts unique stereochemical properties, making it valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-trans-N-Boc-2-aminocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: PCC, DMP, osmium tetroxide

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted amines

Scientific Research Applications

(1S,2S)-trans-N-Boc-2-aminocyclopentanol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It is a precursor in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-trans-N-Boc-2-aminocyclopentanol involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the enzyme’s activity and the overall biochemical pathway. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-trans-N-Boc-2-aminocyclopentanol: The enantiomer of (1S,2S)-trans-N-Boc-2-aminocyclopentanol, with similar chemical properties but different stereochemistry.

    (1S,2S)-trans-2-aminocyclopentanol: Lacks the Boc protecting group, making it more reactive in certain conditions.

    (1S,2S)-trans-N-Boc-2-aminocyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435632
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145106-43-0, 155837-14-2
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-N-Boc-2-aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)OC(=O)NC1CCCC1OC(=O)c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.